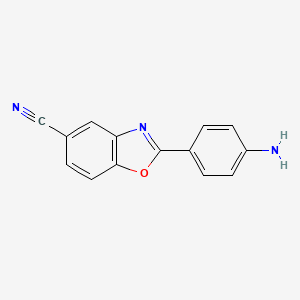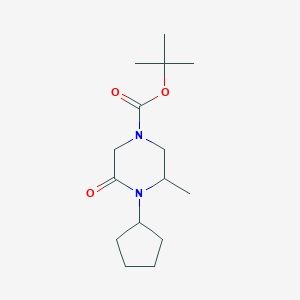![molecular formula C22H31FO5 B13885686 1-(9-fluoro-3,11,17-trihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-hydroxyethanone](/img/structure/B13885686.png)
1-(9-fluoro-3,11,17-trihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-hydroxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy Dexamethasone is a derivative of dexamethasone, a potent synthetic glucocorticoid used for its anti-inflammatory and immunosuppressant properties. This compound is characterized by the presence of a hydroxyl group at the third carbon position, which can influence its pharmacological activity and metabolic stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy Dexamethasone typically involves the hydroxylation of dexamethasone. One common method is the microbial transformation using specific strains of microorganisms that can introduce the hydroxyl group at the desired position. Another approach involves chemical hydroxylation using reagents such as osmium tetroxide or hydrogen peroxide in the presence of catalysts .
Industrial Production Methods
Industrial production of 3-Hydroxy Dexamethasone often starts with the precursor dexamethasone, which is subjected to hydroxylation reactions under controlled conditions. The process may involve biotransformation using microbial cultures or chemical synthesis using advanced catalytic systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy Dexamethasone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone under specific conditions.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to dexamethasone.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as halides or amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, reduced dexamethasone, and various substituted derivatives depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
3-Hydroxy Dexamethasone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study hydroxylation reactions and the effects of hydroxyl groups on steroidal structures.
Biology: Investigated for its role in modulating glucocorticoid receptor activity and its effects on gene expression.
Medicine: Explored for its potential therapeutic benefits in inflammatory and autoimmune diseases, as well as its metabolic stability compared to dexamethasone.
Industry: Utilized in the development of new glucocorticoid drugs with improved efficacy and reduced side effects
Mecanismo De Acción
3-Hydroxy Dexamethasone exerts its effects by binding to the glucocorticoid receptor, leading to the modulation of gene expression. This binding results in the suppression of inflammatory mediators, decreased neutrophil migration, and reversal of increased capillary permeability. The hydroxyl group at the third position may enhance its binding affinity and metabolic stability, contributing to its potent anti-inflammatory and immunosuppressive effects .
Comparación Con Compuestos Similares
Similar Compounds
Dexamethasone: The parent compound, widely used for its anti-inflammatory properties.
Prednisolone: Another glucocorticoid with similar therapeutic uses but different metabolic pathways.
Betamethasone: Structurally similar with a different substitution pattern, used for similar indications.
Uniqueness
3-Hydroxy Dexamethasone is unique due to the presence of the hydroxyl group at the third position, which can influence its pharmacokinetics and pharmacodynamics. This modification may result in enhanced receptor binding, increased metabolic stability, and potentially reduced side effects compared to its parent compound .
Propiedades
Fórmula molecular |
C22H31FO5 |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
1-(9-fluoro-3,11,17-trihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-hydroxyethanone |
InChI |
InChI=1S/C22H31FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,14-17,24-26,28H,4-5,8,10-11H2,1-3H3 |
Clave InChI |
AHCZVAORYHARLA-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2C3CCC4=CC(C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-Methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl propyl carbonate](/img/structure/B13885609.png)
![[4-(4-Amino-3-methyl-phenoxy)-pyrimidin-2-yl]-(3-methoxy-phenyl)-amine](/img/structure/B13885618.png)
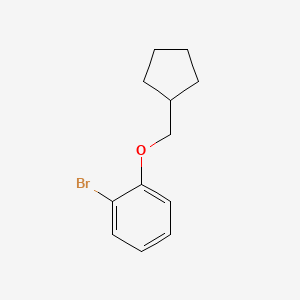
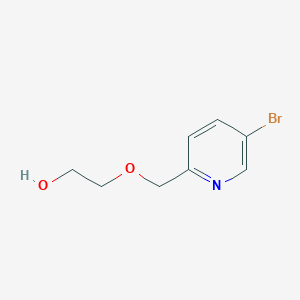
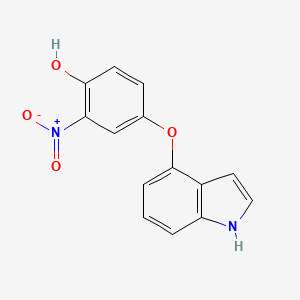
![4-amino-N-[3-(dimethylamino)propyl]-N-methylBenzamide](/img/structure/B13885643.png)
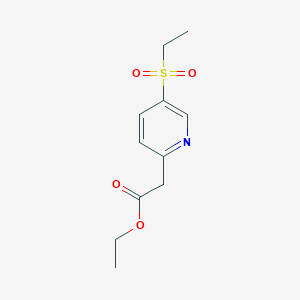
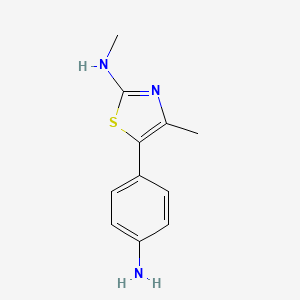
![N-[3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)phenyl]methanesulfonamide](/img/structure/B13885647.png)
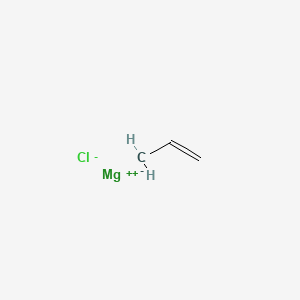
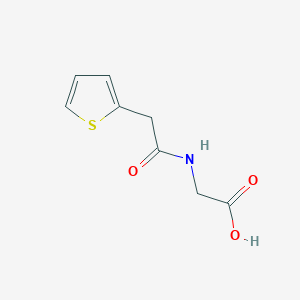
![tert-butyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13885662.png)
